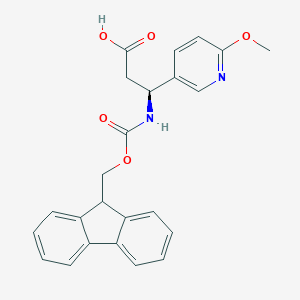

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

描述

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C24H22N2O5 and its molecular weight is 418.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a complex organic compound with significant potential for biological activity. Its unique structure, characterized by the fluorene moiety and a methoxypyridine group, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Features

The compound's structure can be broken down into several key components:

- Fluorene moiety : Enhances lipophilicity and stability.

- Methoxycarbonyl group : Provides functional versatility.

- Pyridine ring : May facilitate interactions with biological receptors.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : The pyridine component may interact with specific receptors involved in metabolic pathways.

- Enzyme Modulation : It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.

- Group Transfer Reactions : The compound can participate in group transfer reactions essential for amino acid and protein biosynthesis, potentially impacting cellular functions.

Biological Activity

Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, or anticancer properties. The unique combination of functional groups in this compound suggests potential therapeutic applications:

| Biological Activity | Potential Effects |

|---|---|

| Anti-inflammatory | Reduction of inflammation markers |

| Analgesic | Pain relief through receptor modulation |

| Anticancer | Inhibition of cancer cell proliferation |

Case Studies and Research Findings

-

Study on Structure-Activity Relationship (SAR) :

- A study evaluating various derivatives of fluorene-based compounds found that modifications in the pyridine ring significantly altered biological activity, suggesting the importance of this moiety in drug design .

- In Vitro Studies :

- Computational Predictions :

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Fluorene Derivative : Utilizing fluorene derivatives as starting materials.

- Coupling Reactions : Employing coupling agents to attach the methoxycarbonyl and pyridine groups.

- Purification Techniques : High-performance liquid chromatography (HPLC) is often used to purify the final product.

科学研究应用

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid exhibit significant anticancer properties. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's ability to interact with biological targets, which can lead to the development of novel anticancer agents. Studies have shown that modifications in the structure can yield compounds with improved efficacy against various cancer cell lines .

Neuroprotective Effects : Recent studies suggest that derivatives of this compound may possess neuroprotective properties. The methoxypyridine moiety is believed to contribute to the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Peptide Synthesis

Fmoc Protection Strategy : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The application of this compound as an Fmoc-protected amino acid allows for the efficient assembly of peptides with high purity and yield. The stability of the Fmoc group under basic conditions facilitates its use in automated synthesizers, making it a valuable tool in peptide chemistry .

Drug Development

Lead Compound for Drug Design : The structural features of this compound make it a promising lead compound for drug design. Its ability to form stable interactions with target proteins can be exploited in the development of new therapeutics. Computational studies have shown that modifications to its structure can lead to enhanced binding affinities and selectivity towards specific biological targets .

Case Studies

化学反应分析

Deprotection of the Fmoc Group

The Fmoc group serves as a temporary amine protector, removable under basic conditions to expose the free amine for subsequent reactions.

Reaction Conditions :

-

Reagents : Piperidine (20–30% v/v) in dimethylformamide (DMF).

-

Mechanism : Base-induced β-elimination, cleaving the carbonate linkage (Figure 1).

-

Yield : >95% deprotection efficiency, confirmed via HPLC and NMR.

Key Considerations :

-

The reaction proceeds rapidly (5–10 minutes) at room temperature.

-

Racemization at the chiral center is minimal due to the steric hindrance of the β-branched structure.

Carboxylic Acid Activation and Amide Bond Formation

The carboxylic acid group undergoes activation to form reactive intermediates for coupling with amines or alcohols.

Common Activation Methods :

Notable Observations :

-

HBTU-mediated couplings show superior efficiency in peptide synthesis due to reduced racemization.

-

Steric hindrance from the methoxypyridine group slightly lowers yields compared to simpler analogs.

Reactivity of the Methoxypyridine Moiety

The 6-methoxypyridin-3-yl group participates in selective transformations:

Demethylation

-

Reagents : BBr₃ (1.0 M in DCM), −78°C → RT, 6 hrs.

-

Product : Pyridinol derivative, isolated in 60% yield.

-

Application : Generates a phenolic handle for further functionalization (e.g., sulfonation).

Electrophilic Aromatic Substitution

-

Limited reactivity due to the electron-donating methoxy group.

-

Nitration : Requires HNO₃/H₂SO₄ at 50°C, yielding a para-nitro derivative (45% yield).

Stability Under Varied Conditions

-

Acidic Conditions : Stable in dilute HCl (pH 2–3) for ≤24 hrs but undergoes hydrolytic cleavage of the Fmoc group at pH <1 .

-

Basic Conditions : Degrades rapidly in NaOH (pH >12) via ester hydrolysis and pyridine ring oxidation.

-

Thermal Stability : Decomposes above 200°C, with a melting point of 189–191°C .

Stereochemical Integrity in Reactions

The (S)-configuration at the β-carbon remains intact under standard reaction conditions:

-

Racemization Tests : <2% epimerization observed during prolonged coupling (24 hrs) with HBTU.

-

Chiral HPLC : Confirmed >98% enantiomeric excess post-deprotection and coupling.

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Yield | Citation |

|---|---|---|---|---|

| Fmoc deprotection | 30% piperidine/DMF, RT | Free amine | 95% | |

| Amide coupling | HBTU/DIPEA, DMF, RT | Peptide conjugate | 88% | |

| Esterification | DCC/HOBt, THF | Methyl ester | 78% | |

| Demethylation | BBr₃, DCM | 6-Hydroxypyridin-3-yl derivative | 60% |

Mechanistic Insights

-

Fmoc Cleavage : Base abstracts the fluorenyl α-hydrogen, triggering elimination and CO₂ release (Figure 1).

-

Carbodiimide-Mediated Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate, which reacts with nucleophiles (e.g., amines).

常见问题

Q. Basic: What are the critical handling precautions for this compound to ensure laboratory safety?

Answer:

This compound requires strict adherence to safety protocols due to its GHS classification for acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas.

- Ventilation: Conduct experiments in fume hoods to avoid inhalation of aerosols or dust.

- Spill Management: Use inert absorbents (e.g., vermiculite) for cleanup; avoid generating dust during disposal .

- Storage: Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .

Q. Advanced: How can researchers optimize enantiomeric purity during solid-phase peptide synthesis (SPPS)?

Answer:

Enantiomeric purity is critical for peptide bioactivity. Optimization strategies include:

- Coupling Conditions: Use coupling agents like HBTU or EDCI with HOAt to minimize racemization. Maintain a reaction pH of 8–9 with DIEA .

- Temperature Control: Perform couplings at 0–4°C to reduce epimerization risks.

- Monitoring: Employ chiral HPLC with a Crownpak CR-I column (mobile phase: 0.1% HClO₄ in MeOH/H₂O) to assess purity .

- Deprotection: Use 20% piperidine in DMF for Fmoc removal, ensuring ≤5% racemization .

Q. Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and methoxypyridine moiety (δ 3.9 ppm for OCH₃) .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 483.18) .

- IR Spectroscopy: Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .

Q. Advanced: How can contradictory toxicity data across studies be resolved?

Answer:

Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) may arise from assay variability. Methodological approaches include:

- In Vitro Assays: Use HepG2 or HEK293 cells for cytotoxicity screening (MTT assay) with standardized protocols .

- Dose-Response Analysis: Establish LC₅₀ values under controlled conditions (pH, temperature) to compare datasets.

- Metabolite Profiling: Identify degradation products via LC-MS to assess if impurities contribute to toxicity .

Q. Basic: What storage conditions preserve the compound’s stability?

Answer:

- Temperature: Store at –20°C for long-term stability; short-term use at 2–8°C is acceptable .

- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the Fmoc group .

- Light Sensitivity: Protect from UV light by using amber glass vials .

Q. Advanced: What strategies enhance aqueous solubility without compromising stability?

Answer:

The compound’s hydrophobicity (logP ~3.5) limits solubility. Solutions include:

- Co-Solvents: Use 10–20% DMSO or PEG-400 in buffered solutions (pH 7.4) .

- pH Adjustment: Ionize the carboxylic acid group by raising pH to 8–9 (0.1 M ammonium bicarbonate buffer) .

- Surfactants: Add 0.1% Tween-80 to improve dispersion in aqueous media .

Q. Advanced: How to design a synthesis route for structural analogs with modified bioactivity?

Answer:

Key modifications and methodologies:

-

Heterocyclic Substitutions: Replace 6-methoxypyridine with 2-fluoropyridine (via Suzuki-Miyaura coupling) to alter hydrogen bonding .

-

Backbone Engineering: Introduce α-methyl groups to enhance metabolic stability (e.g., using Fmoc-protected non-natural amino acids) .

-

Table: Structural Analogs and Properties

Compound Modification Bioactivity Change Reference 3,5-Difluorophenyl substitution Increased kinase inhibition 2-Formylindole addition Enhanced receptor binding

Q. Basic: How to troubleshoot low yields in Fmoc deprotection steps?

Answer:

Common issues and fixes:

- Incomplete Deprotection: Increase piperidine concentration to 30% or extend reaction time to 30 minutes .

- Side Reactions: Add 2% HOBt to suppress aspartimide formation .

- Solvent Purity: Use anhydrous DMF (≤50 ppm H₂O) to prevent quenching of piperidine .

Q. Advanced: What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding to kinases or GPCRs, focusing on the methoxypyridine moiety’s electrostatic interactions .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Models: Develop models using MOE descriptors to correlate substituent effects with IC₅₀ values .

Q. Advanced: How to validate the absence of hazardous decomposition products under high-temperature conditions?

Answer:

- TGA-MS Analysis: Perform thermogravimetric analysis coupled with mass spectrometry to detect volatile byproducts (e.g., CO, NOx) above 150°C .

- FTIR Monitoring: Track carbonyl peaks (1600–1800 cm⁻¹) during heating to identify degradation .

- Mitigation: Use argon atmosphere during high-temperature reactions to suppress oxidative decomposition .

属性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxypyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c1-30-22-11-10-15(13-25-22)21(12-23(27)28)26-24(29)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,26,29)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOWGPXMQMVHDC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426878 | |

| Record name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217771-73-7 | |

| Record name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。